molecular formula C54H105O4P B1599228 Trioleyl phosphate CAS No. 3305-68-8

Trioleyl phosphate

Cat. No. B1599228
CAS RN: 3305-68-8
M. Wt: 849.4 g/mol
InChI Key: SVETUDAIEHYIKZ-IUPFWZBJSA-N
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Description

Trioleyl phosphate, also known as phosphoric acid trioleyl ester , is a chemical compound used in various applications. It is often used in cosmetics as an emollient, plasticizer, and skin conditioning agent .


Molecular Structure Analysis

The molecular formula of Trioleyl phosphate is C54H105O4P . It is a complex organic compound with three oleic acid residues attached to a single phosphorus atom .


Physical And Chemical Properties Analysis

Trioleyl phosphate is a liquid at 20 degrees Celsius . It has a specific gravity of 0.88 at 20/20 degrees Celsius and a refractive index of 1.47 . Its flash point is 225 degrees Celsius .

Scientific Research Applications

Glycolytic Enzyme Activity and Neuropathy Research

Trioleyl phosphate, particularly in its form as triorthocresyl phosphate, has been studied for its effects on glycolytic enzymes during the development of organophosphate-induced delayed neuropathy. Hernández, Pla, and Villanueva (1989) found that only phosphofructokinase activity decreased 15 days after treatment in sciatic nerve, while brain enzyme activity was unaffected. This indicates its potential use in studying specific enzyme activities related to neuropathic conditions (Hernández, Pla, & Villanueva, 1989).

Neuropathological Effects Studies

In another study, Alsamad et al. (2020) investigated the neuropathological effects of triortho cresyl phosphate in hens, revealing changes in synapses and nerve fibers, indicating its use in neuropathological research (Abd Alsamad, Hamza, Abbas, & Hasan, 2020).

Respiratory System Research

Silver, Leith, and Murphy (1981) studied the potentiation by triorthotolyl phosphate of acrylate ester-induced alterations in respiration, highlighting its application in respiratory irritancy and respiratory system studies (Silver, Leith, & Murphy, 1981).

Diabetes-Related Research

Babaei‐Jadidi et al. (2003) discussed the accumulation of triosephosphates in hyperglycemia and its link to diabetic nephropathy, indicating the application of trioleyl phosphate in diabetes research, particularly in studying biochemical dysfunctions leading to diabetic complications (Babaei‐Jadidi et al., 2003).

Cancer Research

Feun et al. (1984) conducted a Phase I trial of tricyclic nucleoside phosphate, demonstrating its application in advanced cancer research (Feun et al., 1984).

Toxicity and Skin Absorption Studies

Glees and White (1961) explored the absorption of triortho-cresyl phosphate through the skin of hens and its neurotoxic effects, signifying its relevance in toxicity and skin absorption research (Glees & White, 1961).

Effects on Phosphorus and Cholesterol Levels

Müller et al. (2007) studied the effect of Niaspan on serum phosphate and HDL cholesterol in dialysis patients, showcasing trioleyl phosphate's use in studying the impact on phosphorus and cholesterol levels in medical conditions (Müller et al., 2007).

Neurodegenerative Effects Studies

Fowler, Flaskos, McLean, and Hargreaves (2001) investigated the neurodegenerative effects of different isomers of tricresyl phosphate, including triorthocresyl phosphate, on mouse neuroblastoma cells. This research highlights trioleyl phosphate's application in studying the mechanisms of neurodegeneration (Fowler, Flaskos, McLean, & Hargreaves, 2001).

Phosphate Therapy in Diabetic Ketoacidosis

Fisher and Kitabchi (1983) conducted a study on phosphate therapy in the treatment of diabetic ketoacidosis, which can be relevant for understanding the role of phosphates in managing this diabetic complication (Fisher & Kitabchi, 1983).

Phosphorus Source and Plant Growth

Asmah (1995) explored the effects of phosphorus sources, including phosphate rock, on the growth and nutrient content of maize, suggesting an application in agricultural research (Asmah, 1995).

Safety And Hazards

Trioleyl phosphate should be handled with care. Avoid breathing its mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment and ensure adequate ventilation. Remove all sources of ignition and evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Future Directions

While specific future directions for Trioleyl phosphate are not detailed in the search results, it is noted that it is used in cosmetics and could potentially find more applications in this and other industries .

properties

IUPAC Name

tris[(Z)-octadec-9-enyl] phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C54H105O4P/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-52-56-59(55,57-53-50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2)58-54-51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3/h25-30H,4-24,31-54H2,1-3H3/b28-25-,29-26-,30-27-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVETUDAIEHYIKZ-IUPFWZBJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCCOP(=O)(OCCCCCCCCC=CCCCCCCCC)OCCCCCCCCC=CCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCCOP(=O)(OCCCCCCCC/C=C\CCCCCCCC)OCCCCCCCC/C=C\CCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C54H105O4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

849.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Trioleyl phosphate

CAS RN

3305-68-8
Record name Trioleyl phosphate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3305-68-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Trioleyl phosphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003305688
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Trioleyl phosphate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.019.986
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name TRIOLEYL PHOSPHATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/04N84W7M6Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
67
Citations
A Goossens, K Verbruggen, N Cattaert, L Boey - Contact Dermatitis, 2008 - academia.edu
… to isononyl isononanoate, trioleyl phosphate, and oleyl erucate… There was also a positive reaction to trioleyl phosphate 1% … isononanoate (5% eth.) and trioleyl phosphate (1% in pet.) in …
Number of citations: 21 www.academia.edu
LF Peale, J Messina, B Ackerman, R Sasin… - ASLE …, 1960 - Taylor & Francis
… diethyl lauroxypropyl phosphate dibutyl lauroxypropyl phosphate diethyl oleoxyethyl phosphate diethyl oleoxybutyl phosphate ldiethyl oleoxybutyl phosphate (5%) trioleyl phosphate …
Number of citations: 18 www.tandfonline.com
G Biresaw, GB Bantchev - Journal of the American Oil Chemists' Society, 2013 - Springer
Three phosphonate derivatives of methyl oleate (MeO) were chemically synthesized in a radical chain reaction and their physical and tribological properties investigated. The …
Number of citations: 29 link.springer.com
D Swern, W Palm, B Ackerman… - Industrial & Engineering …, 1958 - ACS Publications
… Tridodecyl phosphate Trioctadecyl phosphate Trioleyl phosphate Diethyl octadecylphosphate Diethyl … Tridodecyl phosphate, trioctadecyl phosphate, and trioleyl phosphate were …
Number of citations: 7 pubs.acs.org
AT Ellis - 1980 - search.proquest.com
… The modification of .the ion-exchange site by using either trioleyl phosphate, tri(10-undecenyl) phosphate or diallyl phenylphosphonate as cross-linking agent is described and the …
Number of citations: 4 search.proquest.com
MM Fiume, WF Bergfeld, DV Belsito… - … journal of toxicology, 2019 - journals.sagepub.com
… A few of the ingredients are used in products that could be incidentally ingested (eg, up to 1% trioleyl phosphate in lipsticks) or used near the eye or mucous membranes (eg, up to 8.3% …
Number of citations: 1 journals.sagepub.com
W Davey - Industrial & Engineering Chemistry, 1950 - ACS Publications
BBECK and his co-workem (lt first studied the lubricating properties of biends of tricresyl phosphate in mineral oil by means of the four-ball machine, and showed that this compound …
Number of citations: 53 pubs.acs.org
J Cotovio, MH Grandidier, D Lelièvre, C Bremond… - Toxicology in vitro, 2010 - Elsevier
The 7th amendment of the EU Cosmetics Directive led to the ban of eye irritation testing for cosmetic ingredients in animals, effective from March 11th 2009. Over the last 20years, many …
Number of citations: 48 www.sciencedirect.com
LCF Canale, K Funatani, GE Totten - 2005 - sae.org
One of the ongoing needs in the materials industry is to facilitate significant production cost saving due to energy usage. One way to do this is to use the thermal energy generally …
Number of citations: 4 www.sae.org
Y Kumano, S Nakamura - Journal of the Society of Cosmetic …, 1977 - koreascience.kr
… Glycerol tri-2cthylhexanoat Diglycerol monooleate Diglycerol trioleate Diglycerol tetra leate Glycerol monosticarate Sorbitan trioleate Batylalcohol monoisostearat: Trioleyl phosphate …
Number of citations: 51 koreascience.kr

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